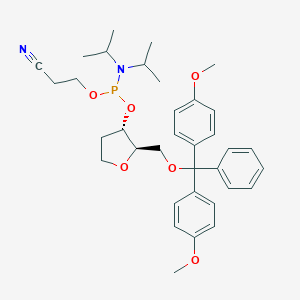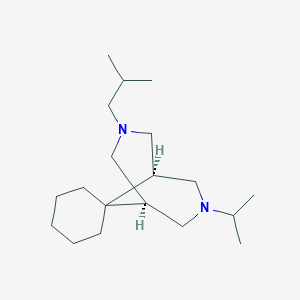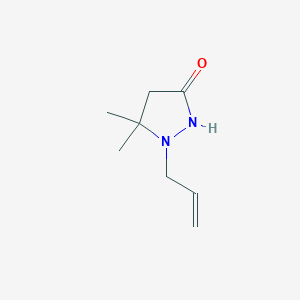
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as DPPZ and has a molecular formula of C9H14N2O. DPPZ is a pyrazolidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism Of Action
DPPZ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DPPZ has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical And Physiological Effects
DPPZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DPPZ has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, DPPZ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
DPPZ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. DPPZ has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DPPZ is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on DPPZ. One area of interest is the development of novel cancer therapies using DPPZ. Researchers are also investigating the potential use of DPPZ in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of DPPZ in other areas of research, such as materials science and catalysis.
In conclusion, 5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has shown promising results in scientific research. Its potential applications in various research fields make it an exciting area of study for researchers. With continued research, DPPZ may prove to be a valuable tool in the development of novel therapies for cancer and neurodegenerative diseases.
Synthesis Methods
DPPZ can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with acrylonitrile, followed by hydrogenation and cyclization. Another method involves the reaction of 2,3-dimethylpyrazine with ethyl acrylate, followed by hydrogenation and cyclization. Both methods result in the formation of DPPZ, which can be purified and used for further research.
Scientific Research Applications
DPPZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. DPPZ has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
131390-87-9 |
|---|---|
Product Name |
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5,5-dimethyl-1-prop-2-enylpyrazolidin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h4H,1,5-6H2,2-3H3,(H,9,11) |
InChI Key |
AVVAAVLMDVFMEZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC=C)C |
Canonical SMILES |
CC1(CC(=O)NN1CC=C)C |
synonyms |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)


![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

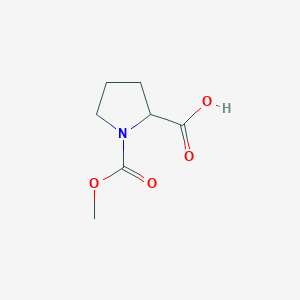
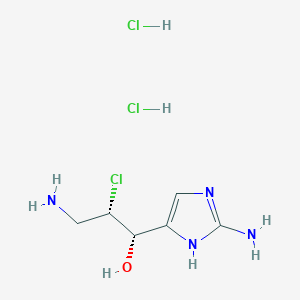


![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)
